molecular formula C15H25N5 B11757966 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11757966
M. Wt: 275.39 g/mol
InChI Key: SOPBBZPCVQJENJ-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the alkyl groups and the final coupling of the two pyrazole units. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts to facilitate the formation of the pyrazole rings and subsequent alkylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation may be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the alkyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with various biomolecules. Its ability to form stable complexes with metals makes it a candidate for developing new biochemical assays and diagnostic tools.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as an anti-inflammatory or anticancer agent, given its structural similarity to other bioactive pyrazole derivatives.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-1H-pyrazole
  • 1-propyl-1H-pyrazole
  • 1-(2-methylpropyl)-3-methyl-1H-pyrazole

Uniqueness

What sets {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine apart from similar compounds is its dual pyrazole structure, which provides unique chemical and biological properties. This dual structure allows for more complex interactions with molecular targets, potentially leading to enhanced efficacy in various applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-4-8-19-9-6-14(18-19)10-16-11-15-5-7-17-20(15)12-13(2)3/h5-7,9,13,16H,4,8,10-12H2,1-3H3

InChI Key

SOPBBZPCVQJENJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=NN2CC(C)C

Origin of Product

United States

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